molecular formula C5H11ClN2O3 B1438403 (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride CAS No. 89799-66-6

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride

Cat. No.: B1438403
CAS No.: 89799-66-6
M. Wt: 182.6 g/mol
InChI Key: YWIRXDMFZJDKHP-UHFFFAOYSA-N
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Description

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxycarbamimidoyl group and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired product through a series of steps involving hydrolysis and esterification.

  • Step 1: Formation of Oxime

      Reagents: Ethyl acetoacetate, hydroxylamine hydrochloride

      Conditions: Acidic medium, typically using hydrochloric acid

      Reaction: [ \text{Ethyl acetoacetate} + \text{Hydroxylamine hydrochloride} \rightarrow \text{Oxime intermediate} ]

  • Step 2: Hydrolysis and Esterification

      Reagents: Oxime intermediate, ethanol, hydrochloric acid

      Conditions: Reflux, acidic medium

      Reaction: [ \text{Oxime intermediate} + \text{Ethanol} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alcohols and amines are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Various ester derivatives

Scientific Research Applications

Chemistry

In chemistry, (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The hydroxycarbamimidoyl group can interact with active sites of enzymes, making it a valuable tool for studying enzyme mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific enzymes or pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride involves its interaction with molecular targets such as enzymes. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (N-Hydroxycarbamimidoyl)-benzoic acid methyl ester
  • (N-Hydroxycarbamimidoyl)-acetic acid methyl ester
  • (N-Hydroxycarbamimidoyl)-propanoic acid ethyl ester

Comparison

Compared to similar compounds, (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride exhibits unique properties such as enhanced solubility and stability due to the presence of the hydrochloride salt. Its specific structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (3Z)-3-amino-3-hydroxyiminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c1-2-10-5(8)3-4(6)7-9;/h9H,2-3H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIRXDMFZJDKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008771
Record name Ethyl 3-(hydroxyamino)-3-iminopropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-92-1
Record name Ethyl 3-(hydroxyamino)-3-iminopropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride
Reactant of Route 2
(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride
Reactant of Route 3
(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride

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